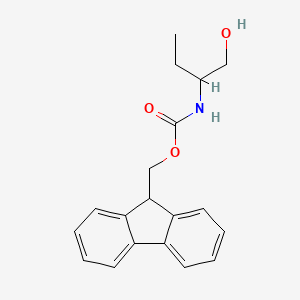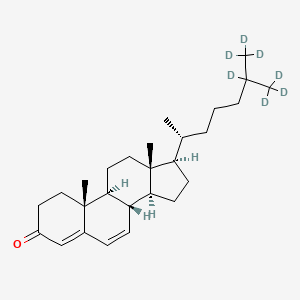
2-Propylhexanoic Acid-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylhexanoic Acid-d7 is a deuterated form of 2-Propylhexanoic Acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving metabolic pathways and environmental pollutant standards.
准备方法
The synthesis of 2-Propylhexanoic Acid-d7 involves the incorporation of deuterium into the molecular structure of 2-Propylhexanoic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated water (D2O) and deuterated catalysts to ensure the incorporation of deuterium atoms into the desired positions.
化学反应分析
2-Propylhexanoic Acid-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the carboxylic acid group into other functional groups such as aldehydes or ketones. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-Propylhexanoic Acid-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It serves as an impurity standard in the production of pharmaceuticals, particularly in the synthesis of valproic acid.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
作用机制
The mechanism of action of 2-Propylhexanoic Acid-d7 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of metabolic reactions and the stability of the compound in biological systems. The molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
2-Propylhexanoic Acid-d7 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:
2-Propylhexanoic Acid: The non-deuterated form, commonly used in the synthesis of valproic acid.
4-Octanecarboxylic Acid-d7: Another deuterated carboxylic acid with similar applications in research.
2-Methylhexanoic Acid: A structurally similar compound with different chemical properties and applications
These comparisons highlight the uniqueness of this compound in terms of its isotopic composition and its specific applications in scientific research.
属性
分子式 |
C9H18O2 |
|---|---|
分子量 |
165.28 g/mol |
IUPAC 名称 |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
InChI 键 |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O |
规范 SMILES |
CCCCC(CCC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)

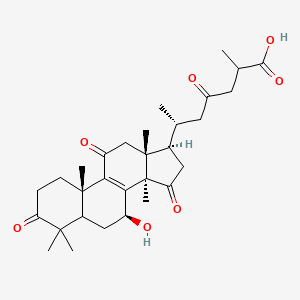
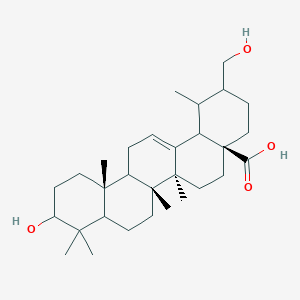

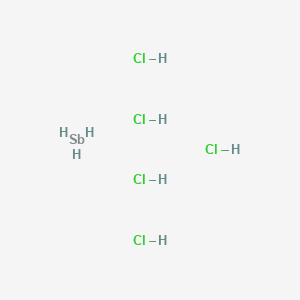
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
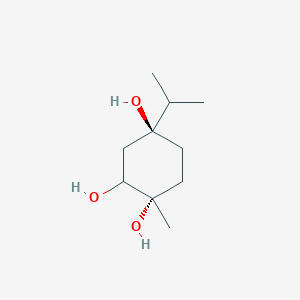
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
